molecular formula C14H15F3O B1314874 Cyclohexyl 4-trifluoromethylphenyl ketone CAS No. 419543-02-5

Cyclohexyl 4-trifluoromethylphenyl ketone

Cat. No.: B1314874
CAS No.: 419543-02-5
M. Wt: 256.26 g/mol
InChI Key: DPCFQJYEUCIZHF-UHFFFAOYSA-N
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Description

Cyclohexyl 4-trifluoromethylphenyl ketone is an organic compound with the molecular formula C14H15F3O It is characterized by the presence of a cyclohexyl group attached to a phenyl ring that has a trifluoromethyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl ketone is reacted with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of Grignard reagents. In this approach, cyclohexylmagnesium bromide is reacted with 4-trifluoromethylbenzaldehyde, followed by oxidation to yield the desired ketone. This method requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and yield, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-trifluoromethylphenyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles such as alkoxides or amines, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 4-trifluoromethylphenyl ketone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of cyclohexyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Cyclohexyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds such as:

    Cyclohexyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Trifluoromethylphenyl ketone: Lacks the cyclohexyl group, affecting its lipophilicity and reactivity.

    Cyclohexyl 4-methylphenyl ketone: The methyl group is less electronegative than the trifluoromethyl group, leading to different reactivity and biological activity.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for unique biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

cyclohexyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCFQJYEUCIZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476418
Record name Cyclohexyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419543-02-5
Record name Cyclohexyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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